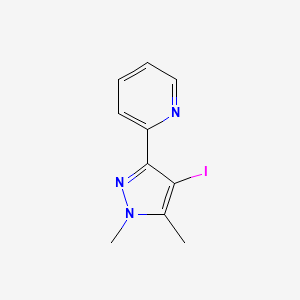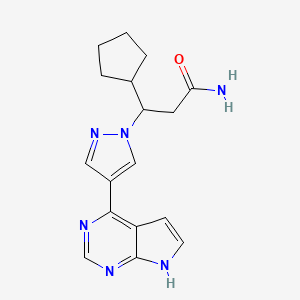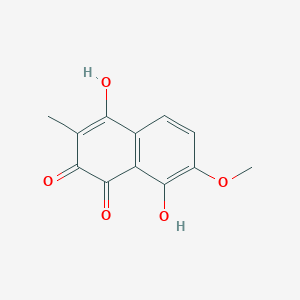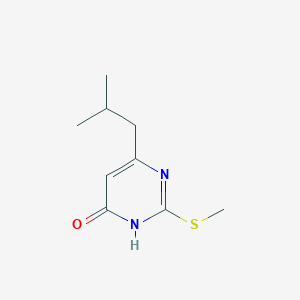![molecular formula C19H20N2O8 B15292071 [(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule. The exact synthetic route and reaction conditions can vary, but typically involve the use of protecting groups to selectively modify the hydroxyl groups on the uridine molecule.
Industrial Production Methods
Industrial production methods for 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine would likely involve large-scale synthesis using similar steps as in laboratory synthesis, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and high-throughput purification techniques.
化学反应分析
Types of Reactions
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, potentially modifying the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
科学研究应用
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase, an enzyme critical for DNA replication. By blocking this enzyme, the compound prevents the proliferation of cancer cells and triggers programmed cell death .
相似化合物的比较
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.
Cytarabine: A nucleoside analog used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
3’-O-Methyl-2’-O-acetyl-5’-O-benzoyluridine is unique in its specific modifications, which confer distinct properties such as enhanced stability and targeted activity against lymphoid malignancies. Its combination of methyl, acetyl, and benzoyl groups at specific positions on the uridine molecule differentiates it from other nucleoside analogs, potentially offering advantages in terms of efficacy and selectivity .
属性
分子式 |
C19H20N2O8 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H20N2O8/c1-11(22)28-16-15(26-2)13(10-27-18(24)12-6-4-3-5-7-12)29-17(16)21-9-8-14(23)20-19(21)25/h3-9,13,15-17H,10H2,1-2H3,(H,20,23,25)/t13-,15-,16-,17-/m1/s1 |
InChI 键 |
SKZGRMAVMZAROR-MWQQHZPXSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC |
规范 SMILES |
CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)





![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)

![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)


